3-(chloromethyl)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
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Overview
Description
N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE is a heterocyclic compound belonging to the family of pyrazolopyridines.
Preparation Methods
The synthesis of N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications include anti-inflammatory and analgesic activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation . The pathways involved in its action include the inhibition of signal transduction pathways that are crucial for cell growth and survival.
Comparison with Similar Compounds
N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both chloromethyl and benzamide groups. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazolopyridine core but differ in their substitution patterns.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but with different heterocyclic rings fused to the pyrazole.
Indole derivatives: These compounds have different core structures but may exhibit similar biological activities.
Properties
Molecular Formula |
C17H16Cl2N4O |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
3-(chloromethyl)-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C17H16Cl2N4O/c1-9-13-15(22-23(3)16(13)20-10(2)14(9)19)21-17(24)12-6-4-5-11(7-12)8-18/h4-7H,8H2,1-3H3,(H,21,22,24) |
InChI Key |
LPAYNVXTWQXRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC(=C3)CCl |
Origin of Product |
United States |
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